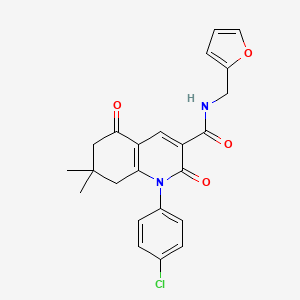![molecular formula C20H14F3N3O B3515177 5-(3-methoxyphenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3515177.png)
5-(3-methoxyphenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Descripción general
Descripción
The compound “5-(3-methoxyphenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is also known as PHTPP . It has been found to block hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular formula of the compound is C15H9F3N3O3 . The average mass is 336.246 Da and the monoisotopic mass is 336.060150 Da . The structure of the compound includes a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group at position 7, a phenyl group at position 2, and a methoxyphenyl group at position 5 .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical and Chemical Properties Analysis
The compound has a molecular formula of C15H9F3N3O3 . The average mass is 336.246 Da and the monoisotopic mass is 336.060150 Da . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Mecanismo De Acción
Direcciones Futuras
The future directions for this compound could involve further exploration of its selective antagonism for ERβ over ERα . This could potentially lead to new therapeutic applications in diseases where the balance between ERα and ERβ is critical. Further studies could also explore the synthesis of related compounds and their potential applications.
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O/c1-27-15-9-5-8-14(10-15)16-11-18(20(21,22)23)26-19(24-16)12-17(25-26)13-6-3-2-4-7-13/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVUHJDJPJEBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3,4-dimethylphenyl)-5-phenyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B3515101.png)

![ethyl 4-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3515109.png)
![4-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B3515118.png)
![2,4-dimethyl-N-{4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B3515124.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3515134.png)
![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2,4-dimethylbenzamide](/img/structure/B3515138.png)

![[3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B3515174.png)
![2-[(4-bromophenyl)thio]-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B3515176.png)

![2-(4-chloro-5-{[(4-methoxybenzyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B3515199.png)
